molecular formula C7H12F3NO B14807261 [1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol

[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol

Cat. No.: B14807261
M. Wt: 183.17 g/mol
InChI Key: YTBBYXGLQXNFHZ-UHFFFAOYSA-N
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Description

[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, [1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology: Its structural features make it a useful tool for probing biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many derivatives.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

    Trifluoromethylpyrrolidine: A compound with similar structural features but different functional groups.

Uniqueness: [1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[1-methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H12F3NO/c1-11-3-2-5(4-12)6(11)7(8,9)10/h5-6,12H,2-4H2,1H3

InChI Key

YTBBYXGLQXNFHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C(F)(F)F)CO

Origin of Product

United States

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